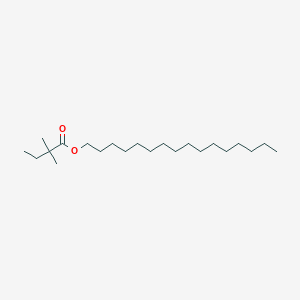
Poly(hexadecyl methacrylate)
Overview
Description
Poly(hexadecyl methacrylate) is a polymer belonging to the class of long-chain poly(alkyl) methacrylates. It is known for its ability to dissolve in organic solvents such as benzene and heptane . This compound is utilized in various applications due to its unique properties, including its use in the preparation of amphiphilic block copolymers .
Preparation Methods
Poly(hexadecyl methacrylate) can be synthesized through controlled radical polymerization techniques such as atom transfer radical polymerization (ATRP) and reverse ATRP. These methods involve the polymerization of hexadecyl methacrylate at elevated temperatures (e.g., 80°C) in solvents like N,N-dimethylformamide, using initiation systems such as CBr4/tris(2,2′-bipyridine)iron(III) complex in the presence of 2,2′-azobisisobutyronitrile . Industrial production methods often involve solution polymerization, suspension polymerization, and emulsion polymerization .
Chemical Reactions Analysis
Poly(hexadecyl methacrylate) undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the polymer.
Substitution: Substitution reactions involve the replacement of functional groups within the polymer chain, often using specific reagents and conditions. Common reagents and conditions used in these reactions include organic solvents like benzene, toluene, and heptane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Poly(hexadecyl methacrylate) has a wide range of scientific research applications, including:
Biology: The polymer’s properties make it suitable for use in biological research, particularly in the development of biomaterials and drug delivery systems.
Medicine: Its biocompatibility and ability to form stable films make it useful in medical applications, such as coatings for medical devices.
Mechanism of Action
The mechanism by which poly(hexadecyl methacrylate) exerts its effects involves its ability to form stable films and interact with other molecules. The polymer’s long alkyl chains provide hydrophobic interactions, while the methacrylate groups offer sites for chemical modification. These interactions and modifications enable the polymer to serve as a versatile material in various applications .
Comparison with Similar Compounds
Poly(hexadecyl methacrylate) can be compared with other similar compounds, such as:
Poly(octadecyl methacrylate): This polymer has longer alkyl chains, resulting in different physical properties and applications.
Poly(ethyl methacrylate): This compound has shorter alkyl chains, leading to variations in solubility and film-forming properties.
Poly(butyl methacrylate): With intermediate alkyl chain length, this polymer exhibits properties that differ from both poly(hexadecyl methacrylate) and poly(octadecyl methacrylate). The uniqueness of poly(hexadecyl methacrylate) lies in its specific alkyl chain length, which provides a balance of hydrophobicity and film-forming ability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
hexadecyl 2,2-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O2/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21(23)22(3,4)6-2/h5-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROXTPKNWZCTHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25986-80-5 | |
| Record name | 2-Propenoic acid, 2-methyl-, hexadecyl ester, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-[4-({[(tert-butoxycarbonyl)amino][(tert-butoxycarbonyl)imino]methyl}amino)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B1496746.png)



